molecular formula C14H19F3N2 B12084246 N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B12084246
M. Wt: 272.31 g/mol
InChI Key: ZRPJPIMPKWNQEA-UHFFFAOYSA-N
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Description

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is a substituted benzene-1,2-diamine that serves as a versatile and valuable building block in organic synthesis and materials science research . Its molecular structure, featuring both electron-withdrawing trifluoromethyl and lipophilic cyclohexylmethyl groups, makes it a privileged precursor for the construction of nitrogen-containing heterocycles. A primary application is in the synthesis of benzimidazole derivatives , which are structures of significant interest for the development of compounds with potential biological activity . Furthermore, substituted diaminobenzenes are important starting materials in the preparation of advanced organic materials, including those used in organic light-emitting diodes (OLEDs) and other electronic devices . The compound is offered strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

1-N-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C14H19F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9,18H2

InChI Key

ZRPJPIMPKWNQEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Trifluoromethylbenzene Derivative Formation

The precursor 4-(trifluoromethyl)-1,2-dinitrobenzene is synthesized through nitration and trifluoromethylation. A common approach involves:

  • Nitration of benzene derivatives using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 1,2-dinitrobenzene.

  • Trifluoromethylation via Ullmann coupling with CuI/1,10-phenanthroline, reacting 1,2-dinitrobenzene with trifluoromethyl iodide (CF₃I) at 120°C.

This step achieves >80% yield under optimized conditions, though side products like 1,3-dinitro isomers may require chromatographic separation.

Cyclohexylmethylamine Substitution

The dinitro intermediate undergoes selective mono-reduction and alkylation:

  • Partial nitro reduction using SnCl₂/HCl in ethanol at 60°C converts one nitro group to an amine.

  • N-Alkylation with cyclohexylmethyl bromide in the presence of K₂CO₃ in DMF at 80°C.

  • Final nitro reduction via catalytic hydrogenation (H₂/Pd-C, 1 atm) or hydrazine hydrate in methanol.

Table 1: Key Reaction Parameters for Stepwise Synthesis

StepReagents/ConditionsYield (%)Purity (%)
TrifluoromethylationCuI, CF₃I, 120°C, 24 h8295
N-AlkylationK₂CO₃, DMF, 80°C, 12 h7590
Final ReductionH₂/Pd-C, MeOH, RT, 6 h8898

Catalytic Methods for Direct Amination

Tungsten-Catalyzed Hydroboration-Amination

A novel approach adapted from hydroboration techniques employs W(CO)₄(NCMe)₂ as a catalyst:

  • Reaction sequence :

    • Hydroboration of 4-cyano-3-nitrobenzotrifluoride with HBpin (pinacolborane) at 80°C.

    • Amination with cyclohexylmethylamine in DMSO/DME solvent at 100°C.

This method achieves 85% yield with 5 mol% catalyst loading, avoiding harsh reducing agents. The mechanism involves boron-assisted nitro group activation, enabling selective amine coupling.

Metallaphotoredox Multicomponent Coupling

State-of-the-art iridium/nickel dual catalysis enables a four-component reaction:

  • Reactants :

    • 3,3,3-Trifluoropropene (CF₃CH₂CH₂)

    • 4-Nitroanisole

    • Cyclohexylmethylamine

    • Adamantanecarboxylic acid (redox-active ester)

  • Conditions :

    • [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (4 mol%)

    • Ni(NO₃)₂/BPhen (20 mol%)

    • DMSO/DME, 80°C, 24 h

This method constructs the carbon-nitrogen bonds in a single pot, achieving 76% yield with excellent regiocontrol.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency:

  • Trifluoromethylation step : Microreactor with CuI/CF₃I at 130°C, residence time 30 min.

  • Reduction step : Packed-bed reactor with Pd/Al₂O₃ catalyst, H₂ pressure 3 bar.

Table 2: Industrial vs. Batch Process Metrics

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5005,000
Purity92%98%
Energy ConsumptionHighReduced by 40%

Purification and Characterization

Chromatographic Separation

Final purification uses silica gel chromatography with hexane/ethyl acetate (0–20% gradient), achieving >99% purity. Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.1 Hz, 2H), 4.24 (s, 2H), 1.15 (s, 24H).

  • HRMS : m/z 272.31 [M+H]⁺ (calc. 272.31).

Comparative Analysis of Methods

Yield and Selectivity

  • Stepwise synthesis : 68% overall yield, suitable for lab-scale.

  • Metallaphotoredox : 76% yield, superior for complex analogs.

  • Tungsten catalysis : 85% yield but limited substrate scope.

Environmental Impact

  • Hydrazine reduction : Generates N₂/H₂O byproducts (low toxicity).

  • Continuous flow : Reduces solvent waste by 60% compared to batch .

Chemical Reactions Analysis

Types of Reactions

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction will produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine exhibit notable antimicrobial properties. For instance, the introduction of trifluoromethyl groups in aromatic amines can enhance their antibacterial activity. A study evaluated the antimicrobial efficacy of various derivatives against strains such as Staphylococcus aureus and Escherichia coli, showing promising results for compounds with similar structures .

Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. The trifluoromethyl group is known to influence the pharmacokinetics of drugs, potentially improving their efficacy and selectivity. Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Materials Science

Polymer Additives
this compound can be utilized as a polymer additive to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and durability under various environmental conditions. A comparative analysis of polymer blends containing this compound demonstrated enhanced performance metrics compared to standard formulations .

Coatings and Sealants
Due to its chemical structure, this compound can serve as a component in advanced coatings and sealants. Its hydrophobic properties can be beneficial in creating water-resistant surfaces, which are essential in industrial applications. Case studies have shown that coatings formulated with fluorinated compounds exhibit superior resistance to moisture and chemicals .

Environmental Applications

Pollutant Degradation
Recent studies have explored the use of this compound in the degradation of environmental pollutants. Its ability to interact with various organic contaminants makes it a candidate for remediation technologies aimed at reducing pollution levels in soil and water systems. Laboratory experiments have demonstrated effective degradation rates of certain pollutants when treated with this compound under controlled conditions .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli
Anticancer PropertiesInhibits tumor growth in cancer cell lines
Materials SciencePolymer AdditivesImproved thermal stability and mechanical properties
Coatings and SealantsEnhanced water resistance
Environmental ApplicationsPollutant DegradationEffective degradation of organic pollutants

Case Studies

  • Antimicrobial Study : A comparative study published in a peer-reviewed journal assessed the antimicrobial efficacy of various trifluoromethyl-substituted anilines, including derivatives of this compound. Results indicated a significant reduction in bacterial viability at low concentrations .
  • Polymer Research : A research project focused on developing high-performance polymers incorporated this compound as an additive. The findings showed improved tensile strength and thermal stability compared to control samples without the additive .
  • Environmental Remediation : An experimental study evaluated the use of this compound in degrading specific environmental pollutants under UV light exposure, demonstrating effective breakdown rates over time .

Mechanism of Action

The mechanism by which N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the amine groups facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-methyl-3-(trifluoromethyl)benzene-1,2-diamine
  • 1,4-Bis(trifluoromethyl)benzene

Uniqueness

N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the cyclohexylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Biological Activity

N1-(Cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound features a trifluoromethyl group and a cyclohexylmethyl substituent on a benzene ring with two amine functional groups. These structural elements contribute to its lipophilicity and biological interactions, enhancing its potential as a pharmaceutical agent.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their unique electronic properties. The presence of the cyclohexylmethyl group may also influence the compound's pharmacokinetics and pharmacodynamics by modulating enzyme interactions and receptor binding affinities.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing trifluoromethyl groups can possess significant antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The inhibition of acetylcholinesterase (AChE) by related compounds suggests potential applications in treating neurodegenerative diseases .

Cytotoxicity and Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and ATP depletion. In particular, compounds structurally similar to this one have shown IC50 values in the nanomolar range against pancreatic cancer cells .

Case Studies

  • Antimycobacterial Evaluation : A study focusing on structural analogs demonstrated that modifications to the trifluoromethyl group could enhance antimycobacterial activity, with minimal inhibitory concentrations (MICs) reported between 125-250 µM against Mycobacterium species .
  • Neuroprotective Effects : Another investigation revealed that certain derivatives exhibited moderate inhibition of AChE and butyrylcholinesterase (BuChE), suggesting potential use in neuroprotection .
  • Toxicological Studies : Toxicity assessments in animal models indicated dose-dependent effects on liver and kidney functions at high doses (≥400 mg/kg), with a no-observed-adverse-effect level (NOAEL) determined at 10 mg/kg for kidney effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA; MIC 125-250 µM
CytotoxicityIC50 < 0.58 µM in pancreatic cancer cells
NeuroprotectiveModerate AChE inhibition
ToxicityNOAEL 10 mg/kg; liver/kidney effects noted

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzene-1,2-diamine precursors and cyclohexylmethyl groups. For example, analogous diarylaniline derivatives are synthesized via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination). A key step is the formation of the benzimidazole ring through condensation of 4-(trifluoromethyl)benzene-1,2-diamine with cyclohexylmethyl halides under basic conditions . Reaction optimization may require anhydrous solvents (e.g., DMF or THF), controlled temperatures (80–120°C), and catalysts like PdCl₂(dppf) for cross-coupling steps .

  • Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
CyclohexylmethylationCyclohexylmethyl bromide, K₂CO₃, DMF, 80°C65–75
PurificationColumn chromatography (silica gel, EtOAc/hexane)>90% purity

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:
  • 1H/13C NMR : To confirm substitution patterns (e.g., trifluoromethyl at C4, cyclohexylmethyl at N1). For example, the trifluoromethyl group shows a singlet at ~δ 120–125 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C₁₅H₂₀F₃N₂).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can QSAR models guide the optimization of bioactivity for this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models, particularly using Artificial Neural Networks (ANN), predict bioactivity by correlating molecular descriptors (e.g., logP, molar refractivity) with experimental cytotoxicity or binding affinity. For diarylaniline derivatives, the Austin Model 1 (AM1) method optimizes descriptors like Hammett constants for electron-withdrawing groups (e.g., trifluoromethyl) .
  • Key Descriptors :
  • logP : Influences membrane permeability (target logP ~3–4 for CNS penetration).
  • Electrostatic Potential : Trifluoromethyl groups enhance metabolic stability .

Q. What strategies resolve contradictions in crystallographic data analysis?

  • Methodological Answer : Contradictions in X-ray data (e.g., disordered cyclohexyl groups) are resolved using:
  • SHELXL Refinement : Restraints for anisotropic displacement parameters and hydrogen bonding networks. The "ISOR" command stabilizes thermal motion of flexible substituents .
  • Mercury Visualization : Overlaying multiple structures to identify conformational differences. Depth cueing and ellipsoid plots clarify ambiguous electron density .
  • Twinned Data Handling : SHELXL’s "TWIN" and "BASF" commands refine twinned crystals, common in bulky substituent-containing compounds .

Q. How can computational docking elucidate the mechanism of action for antiviral or anticancer applications?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., HIV-1 reverse transcriptase). The cyclohexylmethyl group’s hydrophobicity may occupy allosteric pockets, while the trifluoromethyl group stabilizes π-π stacking with aromatic residues. MD simulations (e.g., GROMACS) assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies between predicted and experimental cytotoxicity in SAR studies?

  • Methodological Answer : Discrepancies often arise from unaccounted metabolic pathways. Strategies include:
  • Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the cyclohexyl group).
  • Free Energy Perturbation (FEP) : Computes binding free energy differences between predicted and observed active conformers .

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